2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine
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Overview
Description
2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique structure and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine is not fully understood. However, it is believed that this compound may act as a modulator of certain biological pathways, including those involved in inflammation and cell signaling.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine may have various biochemical and physiological effects. These effects include the modulation of certain enzymes and proteins, as well as the regulation of certain cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine in lab experiments is its unique structure, which may make it useful for the development of new materials and in the field of organic electronics. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine. These include further studies on the compound's mechanism of action, as well as its potential use in the development of new materials and in the field of organic electronics. Additionally, this compound may have potential applications in the field of medicinal chemistry, where it may be studied further as a potential drug candidate.
Synthesis Methods
The synthesis of 2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine involves the reaction of 2-fluoroaniline and 3-(1H-pyrazol-3-yl) benzoic acid in the presence of a coupling reagent such as EDCI or DCC. The reaction is typically carried out in a solvent such as DMF or DMSO at room temperature.
Scientific Research Applications
2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine has been studied for its potential use in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. This compound has also been studied for its potential use in the development of new materials and in the field of organic electronics.
properties
IUPAC Name |
3-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-14-9-12(17)4-5-13(14)10-2-1-3-11(8-10)15-6-7-18-19-15/h1-9H,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJWXFATCSFGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=C(C=C(C=C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0121358.P001 |
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